molecular formula C11H13Cl3N2O B13804782 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride CAS No. 64639-81-2

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride

Cat. No.: B13804782
CAS No.: 64639-81-2
M. Wt: 295.6 g/mol
InChI Key: XAMCQHYQLYWQSB-UHFFFAOYSA-N
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Description

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride is a chemical compound with a complex structure. It is characterized by the presence of an oxazole ring, a chlorophenyl group, and a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride typically involves the reaction of 4-chlorobenzaldehyde with glycine to form an intermediate, which is then cyclized to form the oxazole ring. The final step involves the methylation of the amine group and the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxazolemethanamine, 5-(4-chlorophenyl)-4-methyl-
  • 2-Oxazolemethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, hydrochloride

Uniqueness

2-Oxazolemethanamine, 5-(4-chlorophenyl)-N-methyl-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

64639-81-2

Molecular Formula

C11H13Cl3N2O

Molecular Weight

295.6 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C11H11ClN2O.2ClH/c1-13-7-11-14-6-10(15-11)8-2-4-9(12)5-3-8;;/h2-6,13H,7H2,1H3;2*1H

InChI Key

XAMCQHYQLYWQSB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(O1)C2=CC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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